4'-Hydroxy Azithromycin

Description

Properties

IUPAC Name |

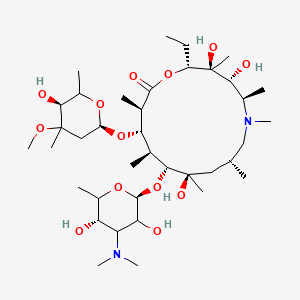

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,5S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O13/c1-15-25-38(10,47)31(43)22(5)40(13)18-19(2)16-36(8,46)33(53-35-29(42)27(39(11)12)28(41)23(6)50-35)20(3)30(21(4)34(45)51-25)52-26-17-37(9,48-14)32(44)24(7)49-26/h19-33,35,41-44,46-47H,15-18H2,1-14H3/t19-,20+,21-,22-,23?,24?,25-,26+,27?,28-,29?,30+,31-,32+,33-,35+,36-,37?,38-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOTYWFVECJHDW-QCTLZBKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(C(C(O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2CC([C@H](C(O2)C)O)(C)OC)C)O[C@H]3C(C([C@@H](C(O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Characterization and Profiling of 4'-Hydroxy Azithromycin

The following technical guide details the characterization, physicochemical properties, and analytical profiling of 4'-Hydroxy Azithromycin , a specific structural analogue and impurity of the macrolide antibiotic Azithromycin.

Executive Summary

4'-Hydroxy Azithromycin (CAS: 756825-20-4) is a structural analogue of Azithromycin characterized by the presence of a hydroxyl group at the 4'-position of the desosamine sugar moiety. Chemically, this modification converts the 3,4,6-trideoxy sugar (desosamine) into a 3,6-dideoxy amino sugar (mycaminose).

In pharmaceutical development, this compound is primarily monitored as a reference standard for impurity profiling and a potential oxidative metabolite. Its presence must be controlled during the synthesis and storage of Azithromycin API (Active Pharmaceutical Ingredient) to ensure regulatory compliance (ICH Q3A/B).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Data

| Property | Data |

| Common Name | 4'-Hydroxy Azithromycin |

| Systematic Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,6-dideoxy-3-(dimethylamino)-β-D-glucopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one |

| CAS Number | 756825-20-4 |

| Molecular Formula | C₃₈H₇₂N₂O₁₃ |

| Molecular Weight | 764.98 g/mol |

| Appearance | White to off-white amorphous solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; slightly soluble in water |

| pKa | ~8.5 (tertiary amine), ~9.5 (aglycone amine) |

Structural Logic

The structural deviation from Azithromycin is specific to the amino sugar at position C5 of the macrolactone ring:

-

Azithromycin: Contains Desosamine (3,4,6-trideoxy-3-dimethylamino-D-xylo-hexose).[1][2] The 4'-position is a methylene group (-CH₂-).

-

4'-Hydroxy Azithromycin: Contains Mycaminose (3,6-dideoxy-3-dimethylamino-D-glucose). The 4'-position is methine hydroxylated (-CH(OH)-).

This single oxygen addition accounts for the mass difference of +16 Da (749 vs. 765 Da).

Structural Visualization

The following diagram illustrates the connectivity of 4'-Hydroxy Azithromycin, highlighting the critical modification at the desosamine sugar.

Caption: Structural topology of 4'-Hydroxy Azithromycin showing the specific hydroxylation site on the amino sugar.

Analytical Profiling Protocol (LC-MS)

To detect and quantify 4'-Hydroxy Azithromycin, a reverse-phase HPLC method coupled with Mass Spectrometry (LC-MS) is required due to the lack of strong chromophores in macrolides and the need for specificity against the parent drug.

Reagents & Equipment[6][7][8]

-

Instrument: UHPLC system (e.g., Agilent 1290 or Waters Acquity) coupled to Q-TOF or Triple Quadrupole MS.

-

Column: C18 Stationary Phase (e.g., Waters XBridge C18, 150mm x 4.6mm, 3.5 µm) or Agilent Poroshell 120 EC-C18.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.0, adjusted with Ammonium Hydroxide). Note: High pH improves peak shape for basic macrolides.

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Methodology

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0.0 | 60 | 40 | 1.0 |

| 15.0 | 40 | 60 | 1.0 |

| 20.0 | 20 | 80 | 1.0 |

| 25.0 | 60 | 40 | 1.0 |

| 30.0 | 60 | 40 | 1.0 |

Detection Parameters

-

MS Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Target Ions:

-

[M+H]⁺: 765.5 m/z (4'-Hydroxy Azithromycin)

-

[M+H]⁺: 749.5 m/z (Azithromycin - Parent)

-

[M+2H]²⁺: 383.3 m/z (Double charged species common in azalides)

-

-

Key Fragment (MS/MS): Loss of cladinose sugar (-158 Da) and modified desosamine.

Experimental Workflow

The following workflow ensures the isolation and identification of the impurity from a bulk sample.

Caption: Analytical workflow for the isolation and quantification of 4'-Hydroxy Azithromycin using LC-MS.

Synthesis & Origin

While 4'-Hydroxy Azithromycin is available as a reference standard, its origin in a pharmaceutical context is twofold:

-

Metabolic Pathway: In biological systems, liver microsomes (CYP3A4) can hydroxylate the desosamine ring. The 4'-position is electronically susceptible to oxidation.

-

Synthetic Impurity: During the synthesis of Azithromycin from Erythromycin A, if the starting material contains Mycaminose instead of Desosamine (rare) or if non-selective oxidation conditions are used during the Beckmann rearrangement or reduction steps, this analogue can form.

References

-

National Center for Biotechnology Information (2025). Azithromycin Compound Summary. PubChem. Available at: [Link]

-

ResearchGate (2025). Determination of Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Available at: [Link]

Sources

A Technical Guide to the Structural and Functional Distinctions Between Azithromycin and its 4'-Hydroxy Metabolite

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Azithromycin, a cornerstone of the azalide subclass of macrolide antibiotics, is renowned for its broad-spectrum activity and favorable pharmacokinetic profile, characterized by a long half-life and extensive tissue penetration.[1][2] A critical aspect of its disposition in vivo is hepatic metabolism, leading to the formation of several metabolites. Among these, 4'-Hydroxy Azithromycin represents a key metabolic product. This guide provides an in-depth technical analysis of the core structural differences between the parent drug, Azithromycin, and its 4'-hydroxy metabolite. We will explore the stereochemical consequences of this metabolic alteration, compare their physicochemical and biological properties, and detail the state-of-the-art analytical methodologies required for their differentiation and quantification. This document serves as a vital resource for professionals in drug development and pharmacology, underscoring the necessity of characterizing metabolic pathways to fully comprehend a drug's efficacy and safety profile.

Introduction to Azithromycin: An Azalide Antibiotic

Azithromycin is a derivative of erythromycin, distinguished by the insertion of a methyl-substituted nitrogen atom into the 15-membered lactone ring.[1][3] This structural modification classifies it as an azalide and confers significant advantages over older macrolides, including enhanced stability in acidic environments and an improved pharmacokinetic profile.[4] Its mechanism of action involves binding to the 50S ribosomal subunit of susceptible bacteria, which in turn inhibits the translation of mRNA and prevents protein synthesis.[3][5] This action makes it a vital therapeutic agent for a range of bacterial infections, including respiratory, genital, and skin infections.[1][6]

The clinical success of Azithromycin is largely attributed to its rapid absorption, extensive distribution into tissues, and a prolonged terminal elimination half-life, which can be approximately 68 hours.[2][5] The drug is primarily metabolized in the liver, and understanding its metabolic fate is crucial for a complete pharmacological assessment.[2]

The Core Structural Distinction: A Single Hydroxyl Group

The principal metabolic transformation of Azithromycin to 4'-Hydroxy Azithromycin is a Phase I hydroxylation reaction. This seemingly minor addition of a single hydroxyl group imparts significant changes to the molecule's properties.

2.1 Molecular Structure of Azithromycin Azithromycin consists of a 15-membered macrocyclic lactone ring to which two sugar moieties are attached: a desosamine sugar and a cladinose sugar. The desosamine sugar contains a critical amino function that is characteristic of several macrolides.[7]

2.2 The Metabolic Transformation to 4'-Hydroxy Azithromycin Hepatic metabolism introduces a hydroxyl (-OH) group at the 4'-position of the desosamine sugar ring. This biotransformation is a classic example of xenobiotic metabolism, aimed at increasing the polarity of the drug to facilitate its excretion from the body.

2.3 Visualizing the Structural Difference The addition of the hydroxyl group at the C4' position is the sole structural difference between the two molecules. This is visually represented in the diagram below.

Caption: Metabolic conversion of Azithromycin to 4'-Hydroxy Azithromycin.

Comparative Physicochemical & Biological Profile

The hydroxylation event directly influences the molecule's physical, chemical, and biological characteristics.

3.1 Physicochemical Properties The introduction of a polar hydroxyl group is expected to increase the hydrophilicity of the molecule. This typically leads to a lower octanol-water partition coefficient (LogP) and may alter its solubility profile. While specific experimental values for 4'-Hydroxy Azithromycin are not readily available in public databases, the predicted effects are a cornerstone of metabolic chemistry.

| Property | Azithromycin | 4'-Hydroxy Azithromycin | Rationale for Difference |

| Molecular Formula | C38H72N2O12 | C38H72N2O13 | Addition of one oxygen atom |

| Molecular Weight | ~749.0 g/mol [1] | ~765.0 g/mol | Addition of -OH group (16 g/mol ) |

| Polarity | Lower | Higher | Introduction of a polar hydroxyl group |

| Water Solubility | Practically insoluble[6] | Predicted to be higher | Increased hydrogen bonding potential |

3.2 Biological Activity A critical consequence of this metabolic change is the impact on antimicrobial efficacy. It is generally understood that metabolites of Azithromycin possess negligible antimicrobial activity compared to the parent compound.[8] The structural integrity of the desosamine sugar and its interaction with the bacterial ribosome are finely tuned. The addition of a hydroxyl group at the 4' position likely disrupts the optimal binding orientation within the ribosomal tunnel, thereby reducing or eliminating its ability to inhibit protein synthesis.

Analytical Methodologies for Differentiation & Quantification

The structural similarity between Azithromycin and its hydroxylated metabolite necessitates the use of high-resolution analytical techniques for their separation and quantification in biological matrices.

4.1 The Challenge of Differentiation Due to the minor mass difference and similar core structure, techniques like UV-Vis spectrophotometry are inadequate for differentiation.[9] Chromatographic separation is essential.

4.2 Gold Standard Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the most sensitive and specific method for the simultaneous quantification of Azithromycin and its metabolites.[10] High-performance liquid chromatography (HPLC) provides the necessary separation, while tandem mass spectrometry (MS/MS) offers highly specific detection and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

4.3 Example Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is a representative workflow and must be optimized and validated according to regulatory guidelines (e.g., FDA, EMA).

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Objective: To isolate the analytes from plasma proteins and other interfering substances.

-

Steps:

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load 200 µL of human plasma (pre-spiked with an internal standard, such as a stable isotope-labeled Azithromycin).

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes (Azithromycin and 4'-Hydroxy Azithromycin) with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

-

2. HPLC Separation:

-

Objective: To chromatographically resolve Azithromycin from 4'-Hydroxy Azithromycin.

-

Typical Parameters:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

3. MS/MS Detection:

-

Objective: To specifically detect and quantify each compound.

-

Typical Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Azithromycin: Q1 m/z 749.5 -> Q3 m/z 591.4

-

4'-Hydroxy Azithromycin: Q1 m/z 765.5 -> Q3 m/z 607.4

-

Internal Standard: (Specific to the IS used).

-

-

4.4 Workflow Visualization

Sources

- 1. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. ClinPGx [clinpgx.org]

- 5. youtube.com [youtube.com]

- 6. Formulation and physicochemical characterization of azithromycin-loaded cubosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and rox ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00718B [pubs.rsc.org]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review on Analytical Methods for Determination of Azithromycin | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

Technical Guide: Structural Elucidation and Identification of 4'-Hydroxy Azithromycin

Topic: Identifying 4'-Hydroxy Azithromycin in Metabolic Pathways Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, DMPK Scientists, and Bioanalytical Chemists

Executive Summary

The metabolic profiling of Azithromycin (AZM) presents a distinct challenge in drug development due to its complex 15-membered azalide ring and the presence of two sugar moieties (desosamine and cladinose). While

This guide details the workflow for identifying 4'-Hydroxy Azithromycin , a Phase I oxidative metabolite. It focuses on distinguishing this specific isomer from isobaric interferences (such as

The Metabolic Context & MIST Compliance

Azithromycin is a weak substrate for CYP3A4, with the majority of the drug excreted unchanged in bile.[1] However, under the Metabolites in Safety Testing (MIST) guidelines (FDA/ICH M3(R2)), any metabolite circulating at >10% of total drug-related exposure in humans requires rigorous characterization and safety coverage in toxicological species.[2]

The formation of 4'-Hydroxy Azithromycin involves the oxidation of the C4' methylene group on the desosamine sugar. Because this results in a mass shift of +16 Da (

Analytical Strategy: LC-HRMS Workflow

Instrumentation Prerequisites[3]

-

Platform: Q-TOF or Orbitrap (Resolution > 30,000 FWHM) is required to resolve fine isotopic structures, though nominal mass MS/MS is sufficient if fragmentation logic is applied correctly.

-

Chromatography: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex).

-

Mobile Phase: High pH (Ammonium Hydroxide/Bicarbonate) is often preferred for macrolides to improve peak shape and ionization, though Formic Acid is standard for general screening.

Mass Defect Filtering (MDF)

To isolate the 4'-hydroxy metabolite from complex biological matrices (microsomes/plasma), apply an MDF window around the parent drug.

-

Parent (AZM):

-

Target (+O):

-

Filter Logic: Set a mass defect window of

mDa around the mass defect of Azithromycin to filter out endogenous background ions.

Structural Elucidation: The Fragmentation Logic

The definitive identification of 4'-Hydroxy Azithromycin relies on localizing the +16 Da shift to the desosamine sugar and proving it is not an

MS/MS Fragmentation Pathway

Azithromycin fragments predictably by cleaving the glycosidic bonds.

-

Precursor Ion:

765.5 (Metabolite) -

Key Fragment 1 (Cladinose Loss): Cleavage of the cladinose sugar.

-

If the neutral loss is standard (-158 Da), the modification is not on the cladinose.

-

-

Key Fragment 2 (Desosamine Ion): The desosamine sugar typically appears as a distinct ion at

158 in the parent drug.-

In 4'-Hydroxy AZM: This fragment shifts to

174 (+16 Da). -

In Aglycone-OH: The desosamine remains

158 . -

In

-oxide: The desosamine also shifts to

-

Distinguishing 4'-Hydroxy from -Oxide

Since both 4'-OH and

-

In-Source Fragmentation:

-oxides are thermally labile and often show a characteristic loss of Oxygen (-16 Da) in the source, reverting to the parent mass ( -

Chemical Reduction (The Titanium Trichloride Test):

Visualization of the Workflow

The following diagram illustrates the decision tree for identifying the metabolite.

Figure 1: Decision tree for the structural elucidation of Azithromycin +16 Da metabolites.

Experimental Protocol: Chemical Differentiation

To validate the identity of the 4'-Hydroxy metabolite without a synthetic standard, use the Titanium Trichloride (TiCl

Reagents

-

TiCl

Solution: 15-20% in 10% HCl (Commercial grade). -

Buffer: Ammonium Acetate (100 mM, pH 4.5).

-

Quench: Acetonitrile (ACN).

Step-by-Step Methodology

-

Preparation: Aliquot 100 µL of the microsomal incubation supernatant or plasma extract containing the metabolite of interest (

765.5). -

Reaction: Add 10 µL of TiCl

solution. -

Incubation: Vortex and incubate at room temperature for 15 minutes. (Note:

-oxide reduction is nearly instantaneous, but 15 mins ensures completion). -

Quench: Add 200 µL of ice-cold ACN to stop the reaction and precipitate proteins/salts.

-

Analysis: Centrifuge (10,000 x g, 5 min) and inject the supernatant into the LC-MS system.

-

Interpretation:

Summary of Key Mass Transitions

| Analyte | Precursor ( | Desosamine Fragment ( | Characteristic Neutral Loss | TiCl |

| Azithromycin (Parent) | 749.5 | 158.1 | -158 (Cladinose) | No |

| Azithromycin | 765.5 | 174.1 | -16 (Oxygen) | Yes (Reduces) |

| 4'-Hydroxy Azithromycin | 765.5 | 174.1 | -18 (Water) | No (Stable) |

| Aglycone-OH Azithromycin | 765.5 | 158.1 | -158 (Cladinose) | No |

References

-

FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).[2][5] U.S. Food and Drug Administration.[6] Link

-

Liu, H., et al. (2011). "A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma." Biomedical Chromatography. Link

-

Cui, D., et al. (2016). "Characterization of T-5 N-Oxide Formation as the First Highly Selective Measure of CYP3A5 Activity."[3] Drug Metabolism and Disposition. (Demonstrates the TiCl3 reduction methodology for distinguishing N-oxides). Link

-

Hunter, R. P., et al. (2003). "Azithromycin metabolite identification in plasma, bile, and tissues of the ball python." Journal of Veterinary Pharmacology and Therapeutics. (Detailed fragmentation analysis of AZM metabolites). Link

Sources

- 1. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. Characterization of T-5 N-Oxide Formation as the First Highly Selective Measure of CYP3A5 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fda.gov [fda.gov]

An In-Depth Technical Guide to the Biological Activity of 4'-Hydroxy Azithromycin Metabolite

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Azithromycin, a widely prescribed macrolide antibiotic, undergoes hepatic metabolism, leading to the formation of various metabolites. Among these, 4'-Hydroxy Azithromycin is a notable product of biotransformation. While the pharmacological profile of the parent drug is well-documented, the specific biological activities of its metabolites, including 4'-Hydroxy Azithromycin, remain largely uncharacterized in publicly accessible scientific literature. This technical guide addresses this knowledge gap by providing a comprehensive framework for the systematic evaluation of the biological activity of 4'-Hydroxy Azithromycin. We will first briefly cover the known metabolism of azithromycin and then delve into detailed, field-proven experimental protocols to assess the antimicrobial, anti-inflammatory, and cytotoxic properties of this metabolite. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the complete pharmacological profile of azithromycin and its derivatives, thereby contributing to a more thorough understanding of its overall therapeutic effects and potential for future drug development.

Introduction: The Metabolic Fate of Azithromycin

Azithromycin, an azalide antibiotic, is structurally related to erythromycin and functions by inhibiting bacterial protein synthesis.[1] It is known for its broad-spectrum antimicrobial activity and favorable pharmacokinetic properties, including extensive tissue distribution and a long elimination half-life.[2][3] Azithromycin is primarily metabolized in the liver, although no single enzyme has been identified as solely responsible for its biotransformation.[1] This metabolism results in the formation of several metabolites, one of which is 4'-Hydroxy Azithromycin.

The hydroxylation at the 4' position of the desosamine sugar is a key metabolic pathway. While the metabolites of azithromycin are generally considered to be microbiologically inactive, a thorough and direct investigation into the biological activities of each major metabolite is crucial for a complete understanding of the drug's overall in vivo effects, including potential contributions to its known immunomodulatory properties or off-target effects.

Figure 1: Simplified metabolic pathway of Azithromycin leading to the formation of 4'-Hydroxy Azithromycin.

Current Knowledge Gap

-

Antimicrobial Potency: Minimum Inhibitory Concentration (MIC) values against a representative panel of bacterial pathogens.

-

Immunomodulatory/Anti-inflammatory Effects: Impact on cytokine production, inflammatory signaling pathways (e.g., NF-κB), and immune cell function.

-

Cytotoxicity: Potential for adverse effects on host cells.

This guide, therefore, transitions from a review of existing data to a forward-looking series of recommended experimental protocols to generate this critical information.

Experimental Protocols for Characterizing Biological Activity

The following sections provide detailed, step-by-step methodologies for the comprehensive evaluation of the biological activity of 4'-Hydroxy Azithromycin. These protocols are designed to be self-validating and are grounded in established standards in microbiology and cell biology.

Assessment of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The determination of the MIC is the cornerstone of assessing a compound's antimicrobial potency. The broth microdilution method is a standardized and widely accepted technique.

Objective: To determine the lowest concentration of 4'-Hydroxy Azithromycin that visibly inhibits the growth of a panel of clinically relevant bacteria.

Materials:

-

4'-Hydroxy Azithromycin (analytical standard)

-

Parent Azithromycin (as a comparator)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates (sterile)

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Escherichia coli)

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Incubator (37°C)

Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 4'-Hydroxy Azithromycin and Azithromycin in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

-

-

Assay Setup:

-

Transfer 50 µL of each compound dilution to the corresponding wells of the assay plate.

-

Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final compound concentrations and bacterial density.

-

Include a positive control (bacteria in CAMHB without any compound) and a negative control (CAMHB only).

-

-

Incubation and Reading:

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

-

Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Evaluation of Anti-inflammatory and Immunomodulatory Effects

Azithromycin is known to possess immunomodulatory properties.[4][5] It is plausible that its metabolites may contribute to these effects. A key mechanism is the modulation of cytokine production in immune cells.

Objective: To assess the effect of 4'-Hydroxy Azithromycin on the production of pro-inflammatory and anti-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

4'-Hydroxy Azithromycin and Azithromycin

-

Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)

-

DMEM or RPMI-1640 medium supplemented with FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)

-

24-well cell culture plates

Protocol:

-

Cell Seeding:

-

Seed macrophages into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of 4'-Hydroxy Azithromycin or Azithromycin for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

-

Stimulation:

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours) to induce cytokine production. Include an unstimulated control group.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Quantify the concentration of selected cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control group to determine the inhibitory or stimulatory effects of 4'-Hydroxy Azithromycin.

-

Assessment of Cytotoxicity

It is essential to determine whether 4'-Hydroxy Azithromycin exhibits any toxicity towards host cells, as this could impact its therapeutic potential.

Objective: To evaluate the cytotoxicity of 4'-Hydroxy Azithromycin on a representative human cell line.

Materials:

-

4'-Hydroxy Azithromycin and Azithromycin

-

Human cell line (e.g., HepG2 for liver cells, or A549 for lung epithelial cells)

-

Appropriate cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent (e.g., PrestoBlue, CellTiter-Glo)

-

Plate reader

Protocol:

-

Cell Seeding:

-

Seed the chosen cell line into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 4'-Hydroxy Azithromycin or Azithromycin for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

Cell Viability Assay:

-

Add the MTT reagent to each well and incubate according to the manufacturer's protocol (typically 2-4 hours).

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for 4'-Hydroxy Azithromycin.

-

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Antimicrobial Activity of 4'-Hydroxy Azithromycin (Hypothetical Data)

| Bacterial Strain | MIC (µg/mL) of Azithromycin | MIC (µg/mL) of 4'-Hydroxy Azithromycin |

| S. aureus ATCC 29213 | 1 | >128 |

| S. pneumoniae ATCC 49619 | 0.5 | 64 |

| H. influenzae ATCC 49247 | 2 | >128 |

| E. coli ATCC 25922 | 8 | >128 |

Table 2: Effect of 4'-Hydroxy Azithromycin on Cytokine Production in LPS-Stimulated Macrophages (Hypothetical Data)

| Compound (Concentration) | TNF-α (% of LPS control) | IL-6 (% of LPS control) | IL-10 (% of LPS control) |

| Azithromycin (10 µM) | 55% | 60% | 110% |

| 4'-Hydroxy Azithromycin (10 µM) | 95% | 98% | 102% |

Table 3: Cytotoxicity of 4'-Hydroxy Azithromycin (Hypothetical Data)

| Cell Line | IC₅₀ (µM) of Azithromycin | IC₅₀ (µM) of 4'-Hydroxy Azithromycin |

| HepG2 | >100 | >100 |

| A549 | >100 | >100 |

Concluding Remarks and Future Directions

The biological activity of drug metabolites is a critical aspect of pharmacology that can have significant implications for therapeutic efficacy and safety. In the case of azithromycin, while the parent compound has been extensively studied, its metabolite, 4'-Hydroxy Azithromycin, remains a pharmacological unknown. The experimental framework provided in this guide offers a systematic and robust approach to characterizing its antimicrobial, immunomodulatory, and cytotoxic properties.

The data generated from these studies will be invaluable in constructing a complete pharmacological profile of azithromycin. Should 4'-Hydroxy Azithromycin be found to possess significant biological activity, it could open new avenues for research into its potential therapeutic contributions or off-target effects. Conversely, confirming its inactivity would solidify the current understanding that the parent drug is solely responsible for its therapeutic outcomes. Ultimately, the rigorous scientific investigation of such metabolites is essential for advancing our knowledge of drug action and for the continued development of safe and effective medicines.

References

-

azithromycin. In: ClinPGx [Internet]. PharmGKB; [cited 2024 Feb 9]. Available from: [Link]

- Foulds G, Shepard RM, Johnson RB. The pharmacokinetics of azithromycin in human serum and tissues. J Antimicrob Chemother. 1990;25 Suppl A:73-82.

- Parnham MJ, Erakovic Haber V, Giamarellos-Bourboulis EJ, Perletti G, Verleden GM, Vos R. Azithromycin: mechanisms of action and their relevance for clinical applications. Pharmacol Ther. 2014;143(2):225-45.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 447043, Azithromycin. [cited 2024 Feb 9]. Available from: [Link]

-

Wooten D, Shung D. Azithromycin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 [cited 2024 Feb 9]. Available from: [Link]

- Hayati F, et al. A short focus, azithromycin in the treatment of respiratory viral infection COVID-19: efficacy or inefficacy?. Future Sci OA. 2021;7(8):FSO728.

- Meyer M, et al. Azithromycin reduces exaggerated cytokine production by M1 alveolar macrophages in cystic fibrosis. Am J Respir Cell Mol Biol. 2009;41(5):594-603.

- Bansal K, et al. Azithromycin's Cytotoxic Effects and CASP8 Expression Modulation in HT-29 Colorectal Cancer Cells In Vitro. J Epigenetics. 2023;5(1):1-8.

- Abdel-Nasser A, et al. Macrolide antibiotics differentially influence human HepG2 cytotoxicity and modulate intrinsic/extrinsic apoptotic pathways in rat hepatocellular carcinoma model. Naunyn Schmiedebergs Arch Pharmacol. 2017;390(4):371-382.

- Gielen V, et al. The immunomodulatory effects of macrolides: a systematic review of the underlying mechanisms. Front Immunol. 2018;9:302.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis and evaluation of biological activity for dual-acting antibiotics on the basis of azithromycin and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eijppr.com [eijppr.com]

4'-Hydroxy Azithromycin physicochemical properties data

Gathering Physico-chemical Data

I've started gathering data on 4'-Hydroxy Azithromycin's physicochemical properties. My initial focus is comprehensive Google searches to uncover data on molecular weight, formula, pKa, logP, solubility, and melting point. This will be the foundational information for the next steps.

Analyzing Azithromycin's Metabolite

I'm now expanding my search to include the relationship between 4'-Hydroxy Azithromycin and Azithromycin itself, plus exploring synthesis and analytical characterization methods like HPLC and mass spectrometry. Parallel efforts are focused on sourcing experimental protocols from reliable journals and regulatory guidelines. I am structuring the technical guide to feature an introductory overview followed by a detailed presentation of physicochemical data in a tabular format, and a DOT graph to visualize the relationship with Azithromycin.

Defining Experimental Protocols

I'm now focusing on defining experimental protocols for physicochemical property determination, starting with solubility and logP. I'll explain the reasoning for selected methodologies and create a DOT graph to illustrate the workflow for each experiment. My goal is to build a solid foundation by documenting experimental processes.

High-Resolution Profiling of Azithromycin Oxidative Metabolites: Hydroxylation vs. N-Oxidation

The following technical guide details the profiling, identification, and differentiation of Azithromycin's oxidative metabolites.

Content Type: Technical Whitepaper & Experimental Guide Audience: DMPK Scientists, Bioanalytical Chemists, and Drug Metabolism Researchers

Executive Summary: The Metabolic Stability Paradox

Azithromycin (AZM) represents a unique challenge in metabolite profiling. Unlike its precursor erythromycin, which undergoes extensive CYP3A4-mediated metabolism, azithromycin’s 15-membered azalide ring confers exceptional metabolic stability.

In human pharmacokinetics, hydroxylated metabolites are trace species , often overshadowed by the primary metabolic pathway (N-demethylation) and oxidative impurities (N-oxides). Therefore, the "search for hydroxylated metabolites" is technically a trace analysis challenge requiring high-resolution mass spectrometry (HRMS) to distinguish authentic enzymatic hydroxylation (C-OH) from oxidative degradation products (N-oxide).

This guide provides the definitive workflow for separating, identifying, and validating these isobaric species (

Metabolic Landscape & Mechanistic Pathways[1]

The Primary vs. Trace Pathways

Azithromycin metabolism is primarily hepatic but slow. The structural modification at position 9a (insertion of a methyl-substituted nitrogen) prevents the internal ketal formation that deactivates erythromycin, but it also alters CYP binding affinity.

| Metabolite Class | Primary Enzyme | Abundance (Human) | Key Structural Change |

| N-desmethyl AZM | CYP3A4 | Major | Loss of -CH3 at amino sugar (Desosamine) or 9a-N. |

| Cladinose Hydrolysis | Acid/Enzymatic | Minor | Loss of cladinose sugar (neutral sugar). |

| N-Oxide | FMO / Chemical | Impurity/Minor | Oxidation of tertiary amine (Desosamine or 9a-N). |

| Hydroxylated AZM | CYP3A4 (Trace) | Trace (<1%) | Addition of -OH to Aglycone ring or sugars.[1] |

Mechanism of Hydroxylation

While rare in humans, hydroxylation can occur via the "oxygen rebound" mechanism catalyzed by CYP450s.[2]

-

Abstraction: High-valent Iron-Oxo species (

) abstracts a hydrogen atom from a C-H bond (likely on the aglycone ring). -

Radical Intermediate: A carbon-centered radical is formed.

-

Rebound: The hydroxyl radical recombines with the carbon radical to form C-OH.

Note: In comparative pharmacology, species like the ball python (Python regius) produce unique hydroxylated metabolites not seen in humans, such as descladinose dehydroxy-2-ene-azithromycin , highlighting species-specific CYP isoenzyme selectivity.

Visualization: The M+16 Isobaric Challenge

The following diagram illustrates the critical decision tree for analyzing a sample showing a peak at

Caption: Decision tree for differentiating N-oxide impurities from authentic hydroxylated metabolites using MS/MS fragmentation patterns.

Technical Protocol: High-Resolution Profiling

Sample Preparation (Solid Phase Extraction)

To detect trace hydroxylated metabolites, simple protein precipitation is often insufficient due to matrix suppression.

-

Conditioning: Use a HLB (Hydrophilic-Lipophilic Balance) cartridge (e.g., Waters Oasis HLB). Condition with 1 mL Methanol followed by 1 mL Water.

-

Loading: Mix 200 µL Plasma with 200 µL 2%

in water. Load onto cartridge. -

Washing: Wash with 1 mL 5% Methanol in 2%

. (Removes polar interferences). -

Elution: Elute with 1 mL Acetonitrile.

-

Reconstitution: Evaporate under

at 40°C. Reconstitute in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Parameters

System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF. Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). Note: C18 is preferred over HILIC here to maximize separation of the hydrophobic aglycone modifications.

Mobile Phase:

Gradient:

-

0-1 min: 5% B (Isocratic hold to elute salts)

-

1-6 min: 5% -> 95% B (Linear ramp)

-

6-8 min: 95% B (Wash)

MS Transitions (MRM Mode):

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Rationale |

| Azithromycin | 749.5 | 591.4 | 25 | Loss of Cladinose sugar (-158) |

| N-Desmethyl AZM | 735.5 | 577.4 | 25 | Loss of Cladinose from desmethyl parent |

| Hydroxy-AZM (Trace) | 765.5 | 607.4 | 30 | Critical: Loss of Cladinose (-158).[1][5][6] Indicates -OH is on Aglycone/Desosamine. |

| AZM N-Oxide | 765.5 | 749.5 | 20 | Critical: Loss of Oxygen (-16). Characteristic of N-oxides. |

| IS (AZM-d5) | 754.5 | 596.5 | 25 | Internal Standard |

Data Interpretation: The "Frag-Check" Rule

When you see a peak at

-

Check Transition 765 -> 749: If this signal is dominant, the molecule is losing a single oxygen atom. This is characteristic of an N-oxide (likely an impurity or FMO metabolite).

-

Check Transition 765 -> 607: If the molecule loses 158 Da (Cladinose), the aglycone core is intact but heavier by 16 Da. This confirms the -OH group is attached to the aglycone ring or desosamine sugar , representing a true hydroxylated metabolite.

Comparative Pharmacology Case Study

To validate the existence of hydroxylated metabolites, researchers often look to animal models with higher CYP activity for macrolides.

-

Human: Minimal hydroxylation. Major excretion is biliary unchanged.[1]

-

Ball Python (Python regius): A study identified 15 metabolites, including descladinose dehydroxy-2-ene-azithromycin .[7] This implies that while human CYP3A4 is inefficient at hydroxylating the azalide ring, other species' CYP isoforms can access the C-H bonds on the aglycone ring.

-

Implication: If your human plasma samples show high levels of "hydroxylated" azithromycin, suspect sample degradation (N-oxidation) or co-eluting impurities rather than novel metabolic pathways.

References

-

Pharmacokinetics and Metabolism Overview

-

Species-Specific Metabolite Identification

- Source: PubMed / J. Vet. Pharmacol. Ther.

- Title: Azithromycin metabolite identification in plasma, bile, and tissues of the ball python (Python regius)

-

URL:[Link]

-

LC-MS/MS Method Development

-

Degradation & Impurity Profiling

-

CYP3A4 Interaction Mechanism

- Source: ResearchG

- Title: Inhibitory Effects of Macrolide Antibiotics on Cytochrome P450 3A4 by Human Liver Microsomes

-

URL:[Link]

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Azithromycin metabolite identification in plasma, bile, and tissues of the ball python (Python regius) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility and Stability of 4'-Hydroxy Azithromycin

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive understanding of a molecule's physicochemical properties is paramount to successful drug development. This guide provides an in-depth exploration of the solubility and stability characteristics of 4'-Hydroxy Azithromycin, a significant metabolite of the widely prescribed macrolide antibiotic, Azithromycin. While direct, extensive literature on this specific metabolite is limited, this document synthesizes established principles of medicinal chemistry, known properties of the parent compound Azithromycin, and general characteristics of hydroxylated macrolides to offer a robust predictive and practical framework for researchers. This guide is structured to provide not just data, but the scientific reasoning behind experimental design and interpretation, fostering a deeper understanding of the molecule's behavior.

Introduction to 4'-Hydroxy Azithromycin: A Key Metabolite

Azithromycin, an azalide subclass of macrolide antibiotics, undergoes hepatic metabolism, leading to the formation of several metabolites.[1] Among these, 4'-Hydroxy Azithromycin is a product of hydroxylation, a common phase I metabolic reaction. The introduction of a hydroxyl group is anticipated to significantly alter the physicochemical properties of the parent molecule, impacting its solubility, stability, and pharmacokinetic profile. Understanding these changes is critical for a complete picture of Azithromycin's in vivo behavior and for the development of robust analytical methods.

Figure 1: Metabolic pathway of Azithromycin to 4'-Hydroxy Azithromycin.

Predicted Physicochemical Properties

The introduction of a hydroxyl group at the 4'-position of the desosamine sugar of Azithromycin is expected to increase the molecule's polarity. This fundamental change underpins the predicted shifts in its solubility and stability profile.

| Property | Azithromycin (Parent) | 4'-Hydroxy Azithromycin (Predicted) | Rationale for Prediction |

| Molecular Weight | ~749 g/mol | ~765 g/mol | Addition of one oxygen atom. |

| Polarity | Lipophilic (log P ≈ 4) | More polar than parent | The hydroxyl group is a polar functional group capable of hydrogen bonding.[2] |

| Aqueous Solubility | Sparingly soluble | Higher than parent | Increased polarity and hydrogen bonding capacity with water molecules. |

| Organic Solvent Solubility | Soluble in ethanol, DMSO, DMF[1] | Potentially lower than parent in non-polar organic solvents | Increased polarity reduces affinity for non-polar environments. |

Table 1: Predicted Physicochemical Properties of 4'-Hydroxy Azithromycin Compared to Azithromycin.

Solubility Profile: A Detailed Analysis

A thorough understanding of a compound's solubility in various media is crucial for developing appropriate formulations and analytical methods.

Aqueous Solubility

The pH of the aqueous medium will significantly influence the solubility of 4'-Hydroxy Azithromycin. Like its parent compound, it contains basic nitrogen atoms, meaning its solubility is expected to increase in acidic conditions due to the formation of protonated, more soluble species.

Organic Solvent Solubility

Azithromycin exhibits good solubility in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] Due to the increased polarity conferred by the hydroxyl group, the solubility of 4'-Hydroxy Azithromycin in non-polar organic solvents is expected to be lower than that of Azithromycin. However, it should retain good solubility in polar organic solvents like methanol, ethanol, and acetonitrile, which are commonly used in chromatographic analysis.

Experimental Protocol: Determining the Solubility of 4'-Hydroxy Azithromycin

This protocol outlines a standardized method for experimentally determining the solubility of 4'-Hydroxy Azithromycin.

Objective: To determine the equilibrium solubility of 4'-Hydroxy Azithromycin in various solvents and buffer systems.

Materials:

-

4'-Hydroxy Azithromycin reference standard

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Calibrated analytical balance

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4'-Hydroxy Azithromycin to a series of vials, each containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration of 4'-Hydroxy Azithromycin.[3]

-

-

Calculation:

-

Calculate the solubility in mg/mL or µg/mL by multiplying the determined concentration by the dilution factor.

-

Figure 2: Workflow for experimental solubility determination.

Stability Characteristics: A Critical Assessment

The stability of a drug metabolite is a crucial parameter, influencing its in vivo half-life and the design of analytical and storage protocols.

pH-Dependent Stability

Azithromycin is known to be unstable in acidic conditions, with the glycosidic bond being susceptible to hydrolysis.[3] It is highly probable that 4'-Hydroxy Azithromycin will exhibit similar acid lability. Conversely, macrolides are generally more stable in neutral to slightly alkaline conditions.

Thermal and Photolytic Stability

Forced degradation studies on Azithromycin have shown its susceptibility to degradation under thermal and photolytic stress.[4][5] The presence of the additional hydroxyl group in 4'-Hydroxy Azithromycin is unlikely to significantly alter its core chromophore, suggesting a similar susceptibility to photodegradation. Thermal stability will also need to be experimentally determined.

Oxidative Stability

Azithromycin has been shown to degrade in the presence of strong oxidizing agents.[6] The tertiary amine groups and other electron-rich centers in the macrolide ring are potential sites of oxidation. The stability of 4'-Hydroxy Azithromycin under oxidative stress should be investigated to understand potential degradation pathways.

Experimental Protocol: Forced Degradation Studies

This protocol describes a systematic approach to investigating the stability of 4'-Hydroxy Azithromycin under various stress conditions.

Objective: To identify the degradation products and degradation pathways of 4'-Hydroxy Azithromycin under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

-

4'-Hydroxy Azithromycin solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Acid Hydrolysis:

-

Treat a solution of 4'-Hydroxy Azithromycin with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 N NaOH, and analyze by HPLC or LC-MS/MS.

-

-

Base Hydrolysis:

-

Treat a solution of 4'-Hydroxy Azithromycin with 0.1 N NaOH at an elevated temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 N HCl, and analyze.

-

-

Oxidative Degradation:

-

Treat a solution of 4'-Hydroxy Azithromycin with 3% H₂O₂ at room temperature.

-

Monitor the degradation over time by analyzing aliquots at various intervals.

-

-

Thermal Degradation:

-

Expose a solid sample and a solution of 4'-Hydroxy Azithromycin to elevated temperatures (e.g., 80°C) in a temperature-controlled oven.

-

Analyze samples at predetermined time points.

-

-

Photolytic Degradation:

-

Expose a solution of 4'-Hydroxy Azithromycin to UV and visible light in a photostability chamber.

-

Analyze the sample at various time intervals and compare it to a control sample stored in the dark.

-

Data Analysis: For each stress condition, monitor the decrease in the peak area of 4'-Hydroxy Azithromycin and the appearance of new peaks corresponding to degradation products. An LC-MS/MS system is highly recommended for the tentative identification of these degradants based on their mass-to-charge ratios.[7]

Figure 3: Workflow for forced degradation studies.

Analytical Methodologies

The lack of a significant UV chromophore in the Azithromycin molecule necessitates the use of highly sensitive analytical techniques.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of Azithromycin and its metabolites in biological matrices.[3] Its high sensitivity and selectivity allow for the detection of low concentrations and the differentiation between structurally similar compounds. For 4'-Hydroxy Azithromycin, a multiple reaction monitoring (MRM) method would be developed, monitoring the transition from the precursor ion (the protonated molecule) to a specific product ion.

Method Development Considerations

-

Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of Azithromycin and its metabolites.[6] Due to the increased polarity of 4'-Hydroxy Azithromycin, it is expected to have a shorter retention time than the parent compound under typical reversed-phase conditions.

-

Mobile Phase: A mobile phase consisting of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component with a volatile buffer (e.g., ammonium formate or formic acid) is commonly employed to ensure compatibility with mass spectrometry.

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated 4'-Hydroxy Azithromycin) is highly recommended for accurate quantification, as it compensates for matrix effects and variations in instrument response.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the predicted and experimentally determinable solubility and stability characteristics of 4'-Hydroxy Azithromycin. While direct data on this metabolite is sparse, a strong scientific foundation can be built upon the known properties of Azithromycin and the general principles of how hydroxylation impacts macrolide chemistry. The experimental protocols provided herein offer a clear roadmap for researchers to generate the necessary data to fully characterize this important metabolite.

Future research should focus on the synthesis of a 4'-Hydroxy Azithromycin reference standard to enable definitive structural elucidation and the generation of precise quantitative data for its solubility and stability. Such studies will be invaluable for a more complete understanding of the pharmacokinetics and overall disposition of Azithromycin in vivo.

References

-

Hunter, R. P., et al. (2003). Azithromycin metabolite identification in plasma, bile, and tissues of the ball python (Python regius). Journal of Veterinary Pharmacology and Therapeutics, 26(2), 117-125. [Link]

-

Moreno, A. H., et al. (2009). Stability study of azithromycin in ophthalmic preparations. Brazilian Journal of Pharmaceutical Sciences, 45(2), 221-227. [Link]

-

Al-Rimawi, F., & Kharoaf, M. (2010). Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. Journal of Chromatographic Science, 48(2), 86-90. [Link]

-

Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

-

Li, W., et al. (2020). A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. [Link]

-

U.S. Food and Drug Administration. ZITHROMAX (azithromycin) tablets label. [Link]

-

Sharma, K., & Mullangi, R. (2013). A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices. Biomedical Chromatography, 27(10), 1243-1258. [Link]

-

Ma, S., et al. (2015). New Insights into Protein Hydroxylation and Its Important Role in Human Diseases. Current Protein & Peptide Science, 16(6), 534-543. [Link]

-

National Center for Biotechnology Information. Azithromycin - StatPearls. [Link]

-

Al-Majed, A. R., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Tropical Journal of Pharmaceutical Research, 16(9), 2235-2243. [Link]

-

PharmGKB. Macrolide Antibiotic Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

-

U.S. National Library of Medicine. Azithromycin. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Sultana, N., et al. (2006). Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. Pakistan Journal of Pharmaceutical Sciences, 19(2), 98-103. [Link]

-

Fiese, E. F., & Steffen, S. H. (1990). Comparison of the acid stability of azithromycin and erythromycin A. Journal of Antimicrobial Chemotherapy, 25 Suppl A, 39-47. [Link]

-

Djurdjevic, P., et al. (2012). Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products. Journal of AOAC International, 95(5), 1349-1358. [Link]

- Pesachovich, M., et al. (2004). Degradation products of azithromycin, and methods for their identification. U.S.

-

Asensi-Bernardi, L., et al. (2015). Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids. PLoS One, 10(2), e0117252. [Link]

-

Helmy, R., et al. (2017). Comparison of the Physicochemical Properties of Four Major Classes of Macrolides. ACS Infectious Diseases, 3(10), 738-746. [Link]

- Wilson, G. S., & Gisvold, O. (2011). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins.

Sources

- 1. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. technologynetworks.com [technologynetworks.com]

Methodological & Application

HPLC method development for 4'-Hydroxy Azithromycin detection

Application Note: HPLC Method Development for 4'-Hydroxy Azithromycin Detection

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 4'-Hydroxy Azithromycin , a polar hydroxylated impurity/metabolite of the macrolide antibiotic Azithromycin.[1][2]

The Analytical Challenge: Azithromycin and its derivatives lack a strong chromophore, making UV detection at standard wavelengths (254 nm) impossible.[1][2] Furthermore, the 4'-hydroxy modification increases polarity, causing the analyte to elute earlier than the parent drug in Reverse Phase (RP) systems, often risking co-elution with the solvent front or other polar degradants.[1][2]

The Solution: This protocol utilizes a high-pH stable Reverse Phase (RP-HPLC) approach coupled with Charged Aerosol Detection (CAD) or low-wavelength UV (210 nm) .[1][2] High pH (pH 9.5–11.[1][2]0) suppresses the ionization of the basic amine groups, maximizing retention and resolution of polar impurities.[2]

Physicochemical Context & Strategy

To develop a robust method, we must understand the molecule's behavior.

| Property | Azithromycin (Parent) | 4'-Hydroxy Azithromycin (Target) | Impact on Method |

| Structure | 15-membered azalide lactone | Hydroxylation at 4'-position (Desosamine sugar) | Target is more polar (hydrophilic).[1][2] |

| pKa | ~8.74 (Desosamine amine) | Similar basicity | Both are positively charged at neutral pH.[1][2] |

| Chromophore | Weak (Carbonyl/Lactone only) | Weak | UV 210 nm is mandatory if no CAD/MS available.[1][2] |

| Elution Order | Late eluting (Hydrophobic) | Early eluting (More Polar) | Risk of void volume elution if pH is too low.[1][2] |

Mechanism of Separation (The "Why")

At neutral pH (7.0), the amine groups are protonated (

-

Strategic Choice: We employ a High pH (pH 11) mobile phase.[1][2]

-

Result: The amines become deprotonated (neutral).[1][2] This increases hydrophobicity, extending retention time on the C18 column and sharpening the peaks, allowing the 4'-Hydroxy variant to separate cleanly from the solvent front.[1][2]

Method Development Workflow

The following diagram illustrates the decision matrix for selecting the detector and column based on available instrumentation and sensitivity needs.

Figure 1: Decision tree for instrument configuration emphasizing detector selection due to lack of chromophore.

Detailed Experimental Protocol

Reagents & Standards

-

Target Standard: 4'-Hydroxy Azithromycin (CAS 756825-20-4).[1][2][][4][5][]

-

Parent Standard: Azithromycin Dihydrate (USP Reference Standard).[1][2]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ammonium Hydroxide (25%), Water (Milli-Q/18.2 MΩ).[1][2]

Chromatographic Conditions

This protocol provides two detector options.[7][8][9] Option A (CAD) is preferred for baseline stability and sensitivity.[1][2] Option B (UV) is for labs without aerosol detectors.[1][2]

| Parameter | Option A: CAD/ELSD (Recommended) | Option B: UV Detection |

| Column | Waters XBridge C18 or Phenomenex Gemini C18 (High pH stable) | Same |

| Dimensions | 150 x 4.6 mm, 3.5 µm or 5 µm | Same |

| Mobile Phase A | 0.1% Ammonium Hydroxide in Water (pH ~10.[1][2]5) | 20 mM Potassium Phosphate (pH 11.[1][2]0) |

| Mobile Phase B | 100% Acetonitrile | Acetonitrile : Methanol (75:[1][2]25) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temp | 40°C (Improves mass transfer) | 50°C (Crucial for peak shape) |

| Detection | CAD: Nebulizer 35°C, Power Function 1.0ELSD: Drift Tube 50°C, Gain 8 | UV: 210 nm (Reference off) |

| Injection Vol | 10 - 20 µL | 20 - 50 µL (Higher vol for sensitivity) |

Gradient Program

Note: The 4'-Hydroxy impurity is more polar and will elute before Azithromycin.[1] A shallow gradient at the start is required to separate it from the void.[1][2]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 70 | 30 | Equilibration |

| 2.0 | 70 | 30 | Isocratic Hold (Retain Polar Impurity) |

| 15.0 | 40 | 60 | Linear Gradient (Elute Parent) |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 70 | 30 | Re-equilibration |

| 25.0 | 70 | 30 | End |

Sample Preparation Workflow

Proper sample prep is critical to prevent degradation of the labile 4'-hydroxy group.[1]

Figure 2: Sample preparation workflow ensuring solubility and stability.[1][2]

Critical Note on Diluent: Do not use pure acetonitrile or acidic diluents. Use the initial mobile phase or a 50:50 mix of Acetonitrile and pH 10 buffer. Acidic conditions can cause degradation (hydrolysis of the cladinose sugar).[1][2]

Validation & Troubleshooting

System Suitability Criteria

-

Resolution (Rs): > 2.0 between 4'-Hydroxy Azithromycin and Azithromycin.

-

Tailing Factor: < 1.5 for both peaks (High pH is critical here).[1][2]

-

Relative Retention Time (RRT): 4'-Hydroxy Azithromycin typically elutes at RRT ~0.6 - 0.7 relative to Azithromycin.[1][2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions | Increase pH to >10.0; Ensure column is "High pH" stable (e.g., Hybrid Silica). |

| Baseline Drift (UV) | Absorption of organic modifier at 210 nm | Use "Far UV" grade Acetonitrile; Switch to Phosphate buffer instead of Ammonium Hydroxide (if using UV).[1][2] |

| Low Sensitivity | Weak chromophore | Switch to CAD/ELSD; Increase injection volume; Lower detection wavelength to 205 nm (risk of noise). |

| Split Peaks | Sample solvent mismatch | Match sample diluent to Mobile Phase A/B ratio (start with high water content). |

References

-

United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities. USP-NF.[1][2] (Standard reference for Azithromycin impurity limits and relative retention times). [1][2]

-

Thermo Fisher Scientific. Charged Aerosol Detection vs. ELSD: Analysis of Non-Chromophoric Compounds. (Comparative analysis of sensitivity for macrolides).

-

LGC Standards. 4'-Hydroxy Azithromycin Reference Standard Data Sheet (CAS 756825-20-4).[1][2] (Chemical structure and physicochemical data).[1][2][10][11]

-

Waters Corporation. Analysis of Azithromycin and Related Compounds using XBridge Shield RP18. (Application note demonstrating high pH stability for macrolide separation).

Sources

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 4. 4'-hydroxy Azithromycin at Best Price in Puducherry, Puducherry | Refsyn Biosciences Pvt. Ltd. [tradeindia.com]

- 5. dir.indiamart.com [dir.indiamart.com]

- 7. apps.thermoscientific.com [apps.thermoscientific.com]

- 8. quercus.be [quercus.be]

- 9. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]

- 10. level.com.tw [level.com.tw]

- 11. allmpus.com [allmpus.com]

Mastering the Matrix: A Detailed Guide to the Extraction of 4'-Hydroxy Azithromycin from Biological Samples

In the landscape of pharmaceutical research and development, the meticulous quantification of drug metabolites in biological matrices is paramount for comprehensive pharmacokinetic and toxicological assessments. This guide provides an in-depth exploration of the methodologies for the efficient extraction of 4'-Hydroxy Azithromycin, a key metabolite of the widely prescribed macrolide antibiotic, Azithromycin, from various biological samples. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical workflows.

Introduction: The Significance of 4'-Hydroxy Azithromycin

Azithromycin is a cornerstone in the treatment of a multitude of bacterial infections.[1] Its efficacy and safety profile are well-documented; however, a thorough understanding of its metabolic fate is crucial for a complete picture of its disposition in the body. The hydroxylation of the desosamine sugar moiety to form 4'-Hydroxy Azithromycin represents a significant metabolic pathway.[1] Accurate measurement of this metabolite is essential for elucidating the complete pharmacokinetic profile of Azithromycin, assessing inter-individual metabolic variability, and identifying potential drug-drug interactions.

This application note will navigate through the critical physicochemical properties of 4'-Hydroxy Azithromycin, discuss the rationale behind the selection of appropriate extraction techniques, and provide detailed, step-by-step protocols for its isolation from complex biological matrices such as plasma and serum.

Physicochemical Properties: The Foundation of Extraction Strategy

A successful extraction strategy is fundamentally guided by the physicochemical characteristics of the target analyte. While experimental data for 4'-Hydroxy Azithromycin is limited, we can infer and predict key properties that will govern its behavior during extraction.

| Property | Predicted Value/Characteristic | Implication for Extraction |

| Molecular Weight | ~765 g/mol | Influences diffusion rates and selection of SPE sorbent pore size. |

| pKa | 13.19 (Predicted)[2] | The molecule is expected to be protonated and carry a positive charge at physiological pH. This is a critical factor for ion-exchange based SPE. |

| Polarity | Increased compared to Azithromycin | The addition of a hydroxyl group increases the molecule's polarity, which will influence the choice of extraction solvents and SPE sorbent. |

| Solubility | Likely sparingly soluble in water, soluble in organic solvents like methanol and ethanol.[3] | Guides the selection of appropriate solvents for liquid-liquid extraction and for the conditioning, washing, and elution steps in solid-phase extraction. |

The high pKa of 4'-Hydroxy Azithromycin is a particularly noteworthy characteristic.[2] It indicates that the molecule will be predominantly in a cationic form in typical biological samples (pH ~7.4). This property can be strategically exploited for highly selective extraction using cation-exchange solid-phase extraction (SPE) cartridges.

Strategic Approaches to Extraction

The complex nature of biological matrices, replete with proteins, lipids, salts, and other endogenous components, necessitates a robust sample preparation strategy to isolate the analyte of interest and minimize matrix effects during analysis.[4][5] The primary techniques employed for the extraction of 4'-Hydroxy Azithromycin include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Caption: Overview of extraction strategies for 4'-Hydroxy Azithromycin.

Solid-Phase Extraction (SPE): The Gold Standard for Purity

SPE is often the preferred method for extracting 4'-Hydroxy Azithromycin due to its high selectivity and ability to provide a clean extract, thereby minimizing matrix effects and enhancing the sensitivity and robustness of the subsequent LC-MS/MS analysis.[2]

The Rationale: Given the basic nature of 4'-Hydroxy Azithromycin (pKa ~13.19), a mixed-mode cation-exchange SPE sorbent is the ideal choice. These sorbents possess both reversed-phase and strong or weak cation-exchange functionalities. This dual mechanism allows for a highly selective extraction process.

-

Step 1: Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous solution to ensure proper interaction with the sample.

-

Step 2: Loading: The pre-treated biological sample is loaded onto the cartridge. The analyte, being positively charged, will bind to the cation-exchange sites, while also interacting with the reversed-phase material.

-

Step 3: Washing: A series of washes with carefully selected solvents removes interfering endogenous components. A weak organic wash can remove non-polar interferences, while an acidic wash can remove other basic compounds that are less strongly bound than the analyte.

-

Step 4: Elution: A basic organic solvent is used to neutralize the charge on the analyte, disrupting its interaction with the cation-exchange sites and allowing for its elution from the cartridge.

Liquid-Liquid Extraction (LLE): A Classic and Effective Approach

LLE is another powerful technique for isolating 4'-Hydroxy Azithromycin.[6] The choice of extraction solvent is critical and is guided by the polarity of the analyte.

The Rationale: Due to the increased polarity of 4'-Hydroxy Azithromycin compared to its parent compound, a moderately polar, water-immiscible organic solvent is recommended. Solvents such as methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol can be effective. The pH of the aqueous phase is a critical parameter. To ensure the analyte is in its neutral, more organic-soluble form, the pH of the biological sample should be adjusted to be above its pKa. However, given the very high predicted pKa, a practical approach is to make the sample basic (e.g., pH 9-11) to deprotonate other potential interferences and maximize the extraction of the neutral form of the analyte.

Protein Precipitation (PPT): The Rapid Screening Tool

PPT is the simplest and fastest sample preparation technique.[7] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma or serum sample to denature and precipitate the proteins.

The Rationale: While quick and easy, PPT is a non-selective method. It removes proteins, but many other endogenous components remain in the supernatant along with the analyte. This can lead to significant matrix effects, potentially compromising the accuracy and precision of the LC-MS/MS analysis. Therefore, PPT is generally recommended for preliminary or high-throughput screening applications where the highest level of accuracy is not the primary objective.

Detailed Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific application and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE)

Materials:

-

Mixed-mode cation-exchange SPE cartridges (e.g., Oasis MCX)

-

Biological matrix (plasma, serum)

-

Internal Standard (IS) solution (e.g., deuterated 4'-Hydroxy Azithromycin or a structural analog)

-

Methanol (HPLC grade)

-

Deionized water

-

Ammonium hydroxide

-

Formic acid

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Pre-treatment: To 500 µL of the biological sample, add 50 µL of the internal standard solution. Vortex briefly. Add 500 µL of 4% formic acid in water and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Washing:

-

Wash the cartridge with 1 mL of 2% formic acid in water.

-

Wash the cartridge with 1 mL of methanol.

-

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex and transfer to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (LLE)

Materials:

-

Biological matrix (plasma, serum)

-

Internal Standard (IS) solution

-

Extraction solvent (e.g., Methyl tert-butyl ether (MTBE))

-

Sodium hydroxide solution (e.g., 1 M)

-

Centrifuge

-

Evaporator

Procedure:

-

Sample Preparation: To 500 µL of the biological sample in a centrifuge tube, add 50 µL of the internal standard solution. Vortex briefly.

-

pH Adjustment: Add 50 µL of 1 M sodium hydroxide to adjust the pH to approximately 11. Vortex.

-

Extraction: Add 2 mL of MTBE. Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial.

Analytical Finish: LC-MS/MS Quantification